

An In-depth Technical Guide on 4-Methoxy-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-5-nitropyridin-2(1H)-one

Cat. No.: B033052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of **4-Methoxy-5-nitropyridin-2(1H)-one**, a key intermediate in the synthesis of various pharmacologically active compounds.

Core Molecular Data

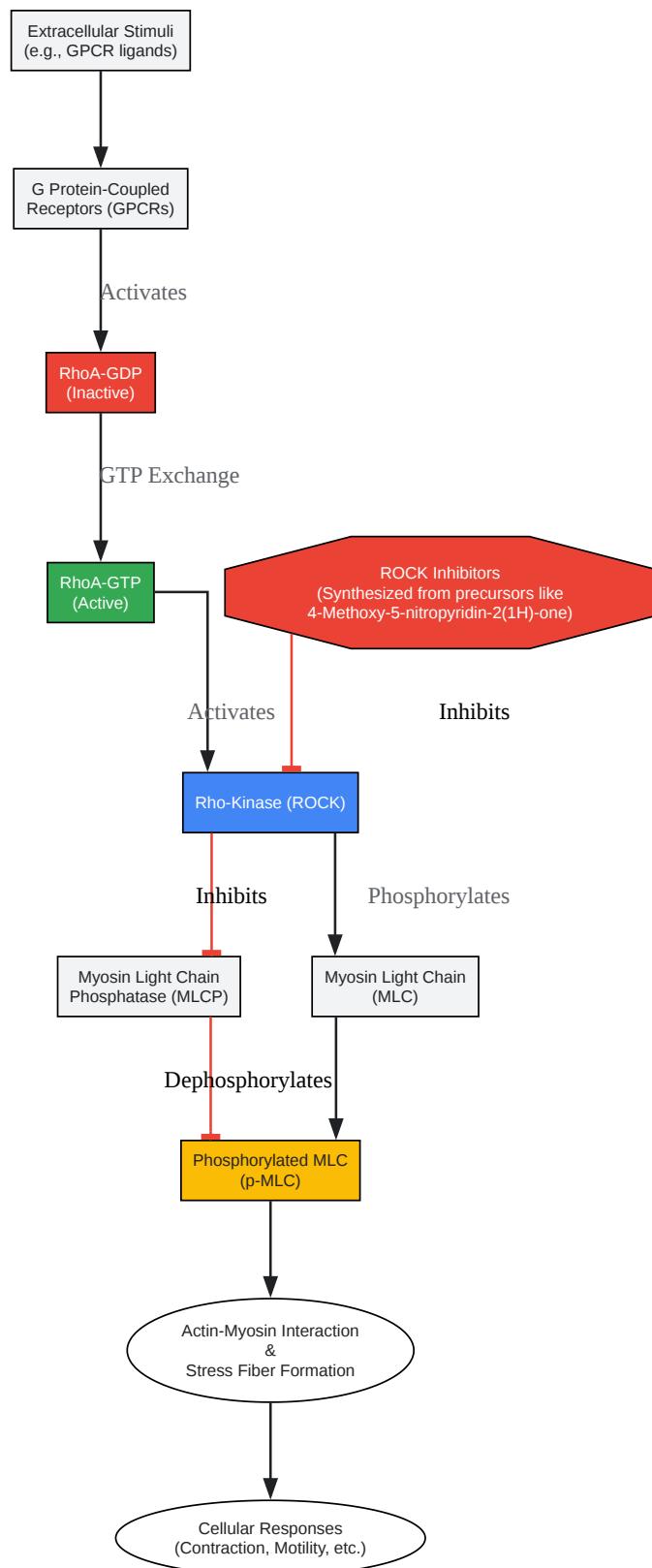
The fundamental molecular characteristics of **4-Methoxy-5-nitropyridin-2(1H)-one** are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₄	[1] [2] [3]
Molecular Weight	170.12 g/mol	[1] [2] [3]
CAS Number	607373-82-0	[1] [4]
Synonyms	2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol	[1] [5]

Role in Synthesis

4-Methoxy-5-nitropyridin-2(1H)-one is a valuable building block in medicinal chemistry, primarily utilized in the preparation of kinase inhibitors. Notably, it serves as a precursor for the synthesis of Rho-Kinase (ROCK) inhibitors, which are investigated for their therapeutic potential in conditions such as hypertension and glaucoma. It is also used in the preparation of aminofurans as potent inhibitors of AKT kinase.^[1] The strategic placement of the methoxy and nitro groups on the pyridinone ring allows for diverse chemical modifications, making it a versatile intermediate in the development of targeted therapies.

Illustrative Experimental Protocol: Synthesis of a Related Pyridin-2(1H)-one Derivative


While a specific protocol for the synthesis of **4-Methoxy-5-nitropyridin-2(1H)-one** is not readily available in the public domain, a representative procedure for the methylation of a related pyridinone derivative is described in the literature. This illustrates a key transformation often employed in the synthesis of such compounds.

Procedure: O-Methylation of 3-Bromo-5-nitropyridin-2(1H)-one

To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.26 g, 5.75 mmol) in anhydrous toluene (57 mL) under an argon atmosphere, crushed silver(I) carbonate (Ag_2CO_3 , 2.15 g, 7.8 mmol, 1.4 equivalents) and methyl iodide (MeI, 3.52 mL, 57 mmol, 10 equivalents) are added. The resulting mixture is stirred at room temperature overnight. Following the reaction, the mixture is filtered through a pad of Celite, which is then washed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: cyclohexane/EtOAc, 95:5 to 6:4) to yield the O-methylated product, 3-bromo-2-methoxy-5-nitropyridine.

Biological Context: The Rho-Kinase (ROCK) Signaling Pathway

Given its role as a precursor to ROCK inhibitors, understanding the Rho-Kinase signaling pathway is crucial for researchers in this field. The pathway is a key regulator of cellular contraction, motility, and morphology.

[Click to download full resolution via product page](#)

Caption: The Rho-ROCK signaling pathway, a target for inhibitors derived from **4-Methoxy-5-nitropyridin-2(1H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-Methoxy-5-nitropyridin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033052#4-methoxy-5-nitropyridin-2-1h-one-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com